3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its complex molecular structure, which includes dichlorophenyl, dioxo-dihydroanthracenyl, and oxazole moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,6-dichlorophenylamine and 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorophenyl)-N-(anthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-ethyl-1,2-oxazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide may exhibit unique properties due to the presence of both dichlorophenyl and dioxo-dihydroanthracenyl groups
Properties
Molecular Formula |
C25H14Cl2N2O4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(9,10-dioxoanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H14Cl2N2O4/c1-12-19(22(29-33-12)21-16(26)9-5-10-17(21)27)25(32)28-18-11-4-8-15-20(18)24(31)14-7-3-2-6-13(14)23(15)30/h2-11H,1H3,(H,28,32) |
InChI Key |
LHCIBRURMPJWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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